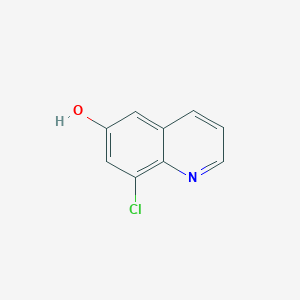

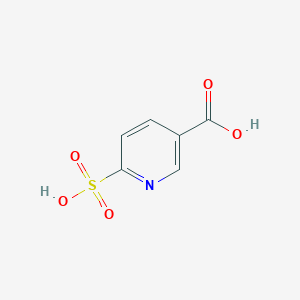

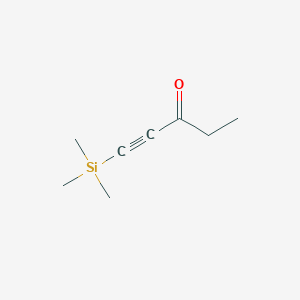

![molecular formula C6H4N2OS B095964 Thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 16234-10-9](/img/structure/B95964.png)

Thieno[3,2-d]pyrimidin-4(3H)-one

説明

Thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential applications in various fields. It has been found to be a potent and highly selective inhibitor of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases . It has also been designed and synthesized as a potential antitubercular agent .

Synthesis Analysis

Thieno[3,2-d]pyrimidin-4(3H)-ones have been synthesized as part of research programs to develop new antitubercular agents . They have also been prepared as potentially pleiotropic anticancer drugs with variance in the tubulin-binding trimethoxyphenyl motif at C-2 of a thieno[2,3-d]pyrimidine fragment .Molecular Structure Analysis

The molecular structure of Thieno[3,2-d]pyrimidin-4(3H)-one has been studied in the context of its potential as an inhibitor of PIM kinases . The protein crystal structures of the bound Pim-1 complexes of benzothienopyrimidinones were determined and used to guide SAR studies .Chemical Reactions Analysis

The chemical reactions involving Thieno[3,2-d]pyrimidin-4(3H)-one have been studied in the context of its synthesis and its potential applications as a therapeutic agent .Physical And Chemical Properties Analysis

The physical and chemical properties of Thieno[3,2-d]pyrimidin-4(3H)-one have been studied in the context of its potential as a therapeutic agent .科学的研究の応用

Antitubercular Agents

Thieno[3,2-d]pyrimidin-4(3H)-ones have been synthesized and evaluated as potential antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743). The compounds were found to be non-cytotoxic and exhibited good antimycobacterial activity (MIC in the range of 6–8 μM) .

Antitumor Agents

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as potent antitumor agents . These compounds have shown remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells (IC 50 = 0.55 μM, 0.95 μM, and 1.68 μM, respectively) and low toxicity against HEK-293T cells (CC 50 = 15.09 μM) . They can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .

EZH2 Inhibitors

Thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene repression. Inhibitors of EZH2 have potential applications in the treatment of cancer .

Mycobacterial Cyt-bd Interrogation

Thieno[3,2-d]pyrimidin-4-amine derivatives have been used as chemical probes for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions .

作用機序

Target of Action

Thieno[3,2-d]pyrimidin-4(3H)-one, also known as thieno[3,2-d]pyrimidin-4-ol, has been found to have significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These mycobacteria are the primary targets of this compound. In addition, it has been reported that thieno[3,2-d]pyrimidin-4-amine derivatives can inhibit Cytochrome bd oxidase (Cyt-bd) , which is an attractive drug target in Mycobacterium tuberculosis .

Mode of Action

It is known that the compound interacts with its targets, leading to significant antimycobacterial activity . The inhibition of Cyt-bd by thieno[3,2-d]pyrimidin-4-amine derivatives suggests that these compounds may interfere with the energy metabolism of the mycobacteria .

Biochemical Pathways

The biochemical pathways affected by Thieno[3,2-d]pyrimidin-4(3H)-one are likely related to the energy metabolism of the mycobacteria, given the compound’s inhibitory effect on Cyt-bd . Cyt-bd is a terminal oxidase in the respiratory chain of mycobacteria, and its inhibition can disrupt the energy production of the bacteria, leading to their death .

Pharmacokinetics

The compound’s antimycobacterial activity suggests that it is able to reach its targets within the mycobacteria

Result of Action

The result of Thieno[3,2-d]pyrimidin-4(3H)-one’s action is the significant inhibition of mycobacterial growth . This is likely due to the disruption of the bacteria’s energy metabolism caused by the inhibition of Cyt-bd . The compound’s action results in significant antimycobacterial activity, making it a potential candidate for the development of new antitubercular agents .

Action Environment

The action of Thieno[3,2-d]pyrimidin-4(3H)-one can be influenced by various environmental factors. For instance, the expression levels of Cyt-bd can vary among different strains of mycobacteria , potentially affecting the compound’s efficacy Additionally, factors such as pH, temperature, and the presence of other substances can influence the stability and action of the compound

特性

IUPAC Name |

3H-thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMKGWRBZNOIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375262 | |

| Record name | Thieno[3,2-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-d]pyrimidin-4(3H)-one | |

CAS RN |

16234-10-9 | |

| Record name | Thieno[3,2-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H,4H-thieno[3,2-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Thieno[3,2-d]pyrimidin-4(3H)-ones have demonstrated promising activity against various targets, including:

- Phosphodiesterase 7 (PDE7): This enzyme is involved in intracellular signaling by regulating cyclic nucleotide levels. Inhibiting PDE7 has been explored as a potential strategy for treating inflammatory diseases, cancer, and neurological disorders. [, , ]

- Melanin-Concentrating Hormone Receptor 1 (MCHR1): This receptor plays a role in energy homeostasis and appetite regulation. Antagonizing MCHR1 is a promising avenue for developing anti-obesity drugs. [, ]

- Clostridium difficile: These bacteria are a major cause of healthcare-associated infections. Novel thieno[3,2-d]pyrimidin-4(3H)-ones have shown potent inhibitory activity against C. difficile. []

- Antitumor Activity: Certain derivatives demonstrate anticancer properties, targeting various cancer cell lines. [, , ]

- Antihyperlipaemic Activity: Some thieno[3,2-d]pyrimidin-4(3H)-ones exhibit lipid-lowering effects, making them potential candidates for treating dyslipidemia. [, ]

A: Substitutions at various positions on the thieno[3,2-d]pyrimidin-4(3H)-one ring significantly influence target selectivity. For example, introducing specific groups at the 2-position can enhance selectivity towards PDE7 over other PDE isoforms. [, , , ] Similarly, modifications at the 6- and 7-positions can modulate activity and selectivity for MCHR1. [, ]

ANone: The molecular formula of thieno[3,2-d]pyrimidin-4(3H)-one is C6H4N2OS, and its molecular weight is 152.18 g/mol.

A: Researchers frequently employ techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to elucidate the structure of these compounds. Elemental analysis is also utilized to confirm the elemental composition. [, , , , , , , , , , ]

A: Studies have shown that the nature of the substituent at the 2-position significantly influences activity. For instance, bulky alkyl groups or cyclic amines at this position often contribute to enhanced potency against targets like PDE7. [, , ] Additionally, the presence of heteroatoms within the 2-substituent can further modulate activity and selectivity. []

ANone: Several approaches have been developed, including:

- Condensation Reactions: These reactions often involve reacting 3-aminothiophene-2-carboxylates or their derivatives with various reagents such as formamide, chloroformamidine hydrochloride, or isothiocyanates. [, , , , , , ]

- Cyclization Reactions: Intramolecular cyclizations of appropriately functionalized thienopyridine or thienopyrimidine intermediates offer another route to these compounds. [, , , , , ]

- One-Pot Multistep Reactions: These efficient procedures combine multiple synthetic steps into a single reaction vessel, streamlining the synthesis of diverse thieno[3,2-d]pyrimidin-4(3H)-ones. [, , , ]

ANone: These compounds possess various reactive sites amenable to further modification.

- N-Alkylation/Arylation: The nitrogen atoms within the pyrimidine ring can be alkylated or arylated to introduce diverse substituents. [, , , ]

- Halogenation: Introducing halogens like chlorine at the 4-position of the thieno[3,2-d]pyrimidin-4(3H)-one core provides a handle for subsequent cross-coupling reactions, enabling the installation of various aryl or heteroaryl groups. [, , ]

- Sulfonamide Formation: Reacting the 3-amino group with sulfonyl chlorides provides access to sulfonamide derivatives, a common motif in medicinal chemistry. []

A: Computational methods like molecular docking have been valuable in predicting the binding modes and interactions of these compounds with their targets. [] Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into how specific structural features influence biological activity, aiding in the design of more potent and selective derivatives. [, , ]

A: While specific stability data may vary depending on the substituents present, certain derivatives exhibit good stability in simulated gastric and intestinal fluids, suggesting potential for oral administration. [] Further research is crucial to fully characterize stability profiles and identify potential degradation pathways under different conditions. []

ANone: Various approaches can be explored to optimize their pharmaceutical properties:

A: Researchers utilize various in vitro assays, including enzyme inhibition assays for targets like PDE7 [, , , ], cell-based assays to evaluate antiproliferative activity against cancer cell lines [, , ], and antimicrobial susceptibility testing against bacterial strains like C. difficile. []

A: Yes, promising candidates have progressed to in vivo studies. For instance, MCHR1 antagonists based on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold have shown efficacy in rodent models of obesity, demonstrating weight loss and improved metabolic parameters. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

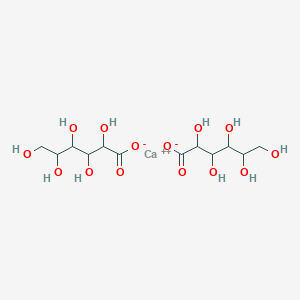

![Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester](/img/structure/B95888.png)